N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
N-[2-(3-Methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 3-methylphenyl group, a sulfone moiety (5,5-dioxo), and an ethanediamide (oxalamide) bridge linked to a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-13-4-2-6-15(8-13)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-14-5-3-7-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIGGABGDROGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3-methylphenyl and pyridin-3-ylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its antiproliferative, antibacterial, and antioxidant activities.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core with an attached pyridine moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions of appropriate precursors under controlled conditions.
- Introduction of the Pyridine Group : The pyridine moiety is introduced via amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Thieno[3,4-c]pyrazole precursors |
| 2 | Amide Formation | EDCI/DCC with triethylamine |
Antiproliferative Activity
The compound has shown promising antiproliferative effects against various cancer cell lines. Studies indicate that it induces apoptosis and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis and cell cycle arrest in G2/M phase |
| MCF-7 | 0.34 | Inhibition of tubulin polymerization |
| HT-29 | 0.86 | Apoptotic pathway activation |
Antibacterial Activity
Research has also highlighted the compound's antibacterial properties, particularly against resistant bacterial strains.
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 37.9 | 57.8 |
| Escherichia coli | 113.8 | 118.3 |
| Pseudomonas aeruginosa | 248 | 372 |
These findings suggest that the compound exhibits significant antibacterial activity, especially against MRSA.
Antioxidant Activity
In addition to its antiproliferative and antibacterial effects, this compound has demonstrated notable antioxidant properties. Its ability to scavenge free radicals contributes to its therapeutic potential in oxidative stress-related diseases.
Case Studies
A notable case study involved evaluating various thieno[3,4-c]pyrazole derivatives for their multifunctional pharmacological profiles. In vitro studies showed that compounds with similar structures exhibited growth inhibition on human cancer cell lines at submicromolar concentrations.
Example Case Study Findings
- In vitro Growth Inhibition : Compounds were tested against human cancer cell lines with significant inhibitory effects noted.
- Antioxidant Capacity Assessment : The compound displayed significant activity comparable to established antioxidants when evaluated using DPPH radical scavenging assays.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s thieno[3,4-c]pyrazol scaffold distinguishes it from related heterocycles such as pyridazinones and pyrazoles (Table 1). Key differences include:
- Sulfone Group: The 5,5-dioxo moiety in the thieno ring enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogs.
- Ethanediamide Linkage : The diamide group (N-C(=O)-C(=O)-N) provides dual hydrogen-bonding sites, unlike single amide or ester functionalities in similar compounds.
Table 1: Structural Comparison
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected C=O stretches for ethanediamide (~1650–1700 cm⁻¹) and sulfone (asymmetric S=O ~1300–1350 cm⁻¹).
- Pyridazinone Derivatives (Compound 3): C=O at 1745 cm⁻¹ (pyridazine ring), amide C=O at 1640–1674 cm⁻¹ (hydrogen-bonded) .
- Hydrazide Intermediate (Compound 2) : C=O at 1646 cm⁻¹ (amide), NH stretch at 3369 cm⁻¹ .
NMR Spectroscopy
- Target Compound : Aromatic protons from pyridin-3-ylmethyl (δ ~8.5–7.0 ppm) and 3-methylphenyl (δ ~2.2 ppm for CH₃). Sulfone deshields adjacent protons.
- Hydrazide (Compound 2) : Aromatic protons at δ 6.4–6.5 ppm, NH signals at δ 8.5 ppm, CH₃ at δ 2.0 ppm .
Biological Activity
N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound belonging to the thienopyrazole class. Compounds in this class have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this specific compound.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a thieno[3,4-c]pyrazole core substituted with a 3-methylphenyl group and a pyridin-3-ylmethyl group. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 356.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antioxidant Activity
Research has indicated that thienopyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can mitigate oxidative stress in cellular models. The antioxidant activity was assessed using assays measuring the reduction of reactive oxygen species (ROS) and lipid peroxidation levels in various biological systems .
Anticancer Potential
Thienopyrazole derivatives have been explored for their anticancer effects. Specifically, studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, one study reported that thienopyrazoles selectively target cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in vitro and in vivo models of inflammation. The mechanism involves the modulation of signaling pathways associated with inflammation such as NF-kB and MAPK pathways .
Antimicrobial Activity
In addition to its antioxidant and anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . This broad-spectrum activity suggests potential applications in treating infections.
Case Studies
- Antioxidant Activity in Fish Models : A study assessed the effects of thienopyrazole derivatives on oxidative stress in Nile fish (Clarias gariepinus). The results showed that these compounds significantly reduced erythrocyte malformations caused by oxidative agents like 4-nonylphenol .
- Inhibition of Cancer Cell Lines : Another study focused on the anticancer effects of thienopyrazole derivatives against various cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis .
Q & A
Q. What is the recommended synthetic route for N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
Core formation : Cyclocondensation of a substituted pyrazole with a thieno[3,4-c]pyrazol precursor under acidic conditions (e.g., H₂SO₄ or POCl₃) to generate the thieno-pyrazol-dione core .
Amide coupling : Reacting the core intermediate with (pyridin-3-yl)methylamine using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .
Purification : Recrystallization from ethanol or methanol to isolate the final product .
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during amide formation.
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing the thieno-pyrazol-dione and pyridinylmethyl moieties .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray crystallography (if crystalline): Resolve absolute stereochemistry and bond angles .
For intermediates, FT-IR can monitor functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., ethanol-water mixtures) .
- Stability : Susceptible to hydrolysis under basic conditions due to the dione moiety. Store at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can synthetic yield be optimized for the thieno-pyrazol-dione core?
Optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal reflux conditions (e.g., 80–100°C in toluene) .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products (e.g., over-oxidation) .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) may accelerate cyclization .
Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved?
- Dose-response studies : Establish IC₅₀/EC₅₀ values across multiple cell lines to differentiate target-specific effects from nonspecific toxicity .
- Mechanistic profiling : Use kinase/phosphatase inhibition assays or transcriptomics to identify off-target pathways .
- Structural analogs : Synthesize derivatives (e.g., replacing the trifluoromethyl group) to correlate substituents with activity .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- DFT calculations : Model transition states for key reactions (e.g., cyclization) using Gaussian or ORCA software .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinases or GPCRs) .
- MD simulations : GROMACS for assessing stability in aqueous or lipid bilayer environments .
Q. How can reaction intermediates be characterized in complex multi-step syntheses?
- In-situ monitoring : ReactIR or Raman spectroscopy to track intermediate formation (e.g., enolates or nitrenes) .
- Isolation via flash chromatography : Use gradient elution (hexane/ethyl acetate) to separate unstable intermediates .
- Trapping experiments : Add scavengers (e.g., TEMPO for radicals) to confirm reactive species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
